
2-Bromophenyl methyl sulfone
Overview
Description
2-Bromophenyl methyl sulfone is an organic compound with the molecular formula C7H7BrO2S. It consists of a benzene ring substituted with a bromine atom and a methyl sulfone group. This compound is known for its versatility in organic synthesis and its applications in various scientific fields.
Mechanism of Action
Target of Action
It’s known to be used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The mode of action of 2-Bromophenyl methyl sulfone is primarily through its role as a reagent in organic synthesis. In Suzuki-Miyaura cross-coupling reactions, it can act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst .
Biochemical Pathways
Its role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving the formation of carbon-carbon bonds .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through Suzuki-Miyaura cross-coupling reactions . The specific molecular and cellular effects would depend on the nature of these resulting compounds.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the presence of a base, and the temperature .
Biochemical Analysis
Biochemical Properties
2-Bromophenyl methyl sulfone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, affecting the overall metabolic processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell growth and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, it has been found to inhibit the activity of certain kinases, which play a role in cell cycle regulation . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, in rodent models, low doses of this compound have been shown to reduce inflammation, whereas high doses can lead to hepatotoxicity and renal toxicity . Threshold effects are observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to interact with organic anion transporters, which facilitate its uptake and distribution in various tissues . The localization and accumulation of this compound within specific tissues can influence its overall pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization helps in elucidating its precise mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromophenyl methyl sulfone can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzene with dimethyl sulfoxide (DMSO) in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds via the formation of a sulfoxide intermediate, which is subsequently oxidized to the sulfone .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed coupling reactions. For example, the Suzuki-Miyaura coupling reaction between 2-bromobenzene and a boronic acid derivative can be employed to introduce the methyl sulfone group .
Chemical Reactions Analysis
Types of Reactions: 2-Bromophenyl methyl sulfone undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) to form 2-hydroxyphenyl methyl sulfone.
Oxidation: The methyl sulfone group can be further oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
2-Hydroxyphenyl methyl sulfone: Formed via nucleophilic substitution.
Sulfonic acids: Formed via oxidation.
Sulfides: Formed via reduction.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
2-Bromophenyl methyl sulfone serves as a crucial intermediate in the synthesis of more complex organic compounds. It is particularly valuable in reactions such as the Suzuki-Miyaura cross-coupling, where it acts as an electrophile that reacts with organoboron compounds in the presence of palladium catalysts. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of biaryl compounds and other complex structures .
Reactivity and Transformation
The compound undergoes several types of reactions:
- Nucleophilic Aromatic Substitution (S_NAr) : Substitution of the bromine atom by nucleophiles (e.g., hydroxide ions) can yield 2-hydroxyphenyl methyl sulfone.
- Oxidation and Reduction : The methyl sulfone group can be oxidized to form sulfonic acids or reduced to sulfides using appropriate reagents like lithium aluminum hydride .
Pharmaceutical Applications
Intermediate in Drug Synthesis
In pharmaceutical chemistry, this compound is utilized as an intermediate in synthesizing bioactive compounds. Its ability to participate in various chemical reactions makes it a valuable precursor for developing new drugs, particularly those targeting specific biological pathways .
Biological Activity
Research has indicated that this compound can interact with various biomolecules, influencing enzymatic activity and potentially modulating metabolic processes within cells. For instance, it has been shown to affect cytochrome P450 enzymes, which are essential for drug metabolism . Furthermore, studies have explored its potential anti-cancer properties through its influence on cell signaling pathways .
Material Science
Development of Advanced Materials
The unique properties of this compound allow it to be employed in creating advanced materials with specific characteristics. Its reactivity can be harnessed to modify polymers or develop materials with enhanced thermal stability and mechanical strength .
Biological Studies
Enzyme Inhibition Studies
The compound is also used in biological studies related to enzyme inhibition and protein modification. Its interactions with various enzymes can provide insights into metabolic pathways and the development of enzyme inhibitors that could serve therapeutic purposes .
Summary Table of Applications
Application Area | Description |
---|---|
Organic Synthesis | Building block for complex molecules; participates in Suzuki-Miyaura cross-coupling reactions. |
Pharmaceuticals | Intermediate for bioactive compound synthesis; influences drug metabolism via enzyme interactions. |
Material Science | Used in developing advanced materials with tailored properties. |
Biological Studies | Investigates enzyme inhibition; modulates cellular signaling pathways relevant to cancer research. |
Comparison with Similar Compounds
2-Bromophenyl methyl sulfoxide: Similar structure but with a sulfoxide group instead of a sulfone.
2-Bromophenyl methyl sulfide: Similar structure but with a sulfide group instead of a sulfone.
4-Bromophenyl methyl sulfone: Similar structure but with the bromine atom at the para position.
Uniqueness: 2-Bromophenyl methyl sulfone is unique due to the combination of the bromine atom and the methyl sulfone group, which imparts distinct reactivity and stability. The presence of the sulfone group makes it more resistant to reduction compared to sulfides and sulfoxides, while the bromine atom allows for versatile substitution reactions.
Biological Activity
2-Bromophenyl methyl sulfone (CAS No. 33951-33-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structural characteristics, and comparisons with similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHBrOS
- Molecular Weight : 235.10 g/mol
- Functional Groups : The presence of a bromine atom and a sulfone group (-SOR) is significant for its reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets through its sulfone and bromine functional groups. These interactions can lead to:
- Nucleophilic Substitution Reactions : The bromine atom can undergo nucleophilic substitution, making it reactive towards amines and thiols.
- Oxidation-Reduction Reactions : The sulfone group can participate in oxidation processes, potentially leading to the formation of sulfoxides or other higher oxidation states .
Antimicrobial Properties
Sulfones, including this compound, have been noted for their antimicrobial properties. Research indicates that compounds within this class exhibit:
- Antibacterial Activity : Some studies suggest that methyl sulfones demonstrate effectiveness against various bacterial strains, although specific data for this compound is limited.
- Antifungal Activity : Similar compounds have shown antifungal effects, which may extend to this compound .
Anti-Cancer Potential
Recent investigations into the biological activities of sulfones have highlighted their potential in cancer therapy. For instance:
- A study on related compounds indicated that certain aryl methyl sulfones possess anti-cancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Structure-Activity Relationship Studies
A significant study focused on the structure-activity relationship (SAR) of compounds derived from this compound. Here are key findings:
Compound | BLT2 EC50 (nM) | Efficacy compared to Reference (%) | Off-target Activity |
---|---|---|---|
1 | 28.9 ± 2.2 | 100% | Inactive |
39 | ~570 | <16% | Inactive |
40 | Inactive | - | Not tested |
This table summarizes the efficacy of various derivatives in activating the BLT2 receptor, indicating that modifications to the structure significantly affect biological activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
4-Chlorophenyl Methyl Sulfone | Chlorine atom in para position | Antibacterial properties noted |
2-Chlorophenyl Methyl Sulfone | Chlorine atom in ortho position | Potential anti-inflammatory effects |
4-Bromophenyl Methyl Sulfone | Bromine atom in para position | Similar reactivity patterns |
The structural differences between these compounds influence their reactivity and biological activities, highlighting the importance of substituent positioning.
Properties
IUPAC Name |
1-bromo-2-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBPSJRKAZKUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187569 | |
Record name | Benzene, 1-bromo-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33951-33-6 | |
Record name | Benzene, 1-bromo-2-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033951336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-bromo-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromophenyl methyl sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.